molecular formula C10H16O3 B8313386 Methyl 4-methoxymethylidene-cyclohexane carboxylate

Methyl 4-methoxymethylidene-cyclohexane carboxylate

Cat. No.: B8313386
M. Wt: 184.23 g/mol
InChI Key: DQRKNHZQLJHGSN-UHFFFAOYSA-N
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Description

Methyl 4-methoxymethylidene-cyclohexane carboxylate is a useful research compound. Its molecular formula is C10H16O3 and its molecular weight is 184.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

methyl 4-(methoxymethylidene)cyclohexane-1-carboxylate

InChI

InChI=1S/C10H16O3/c1-12-7-8-3-5-9(6-4-8)10(11)13-2/h7,9H,3-6H2,1-2H3

InChI Key

DQRKNHZQLJHGSN-UHFFFAOYSA-N

Canonical SMILES

COC=C1CCC(CC1)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

263.4 g of methoxymethyl triphenylphosphonium chloride was dispersed in 750 mL of tetrahydrofuran, and 86.2 g of potassium-t-butoxide was added thereto at −9 to −4° C. for 5 minutes. The solution was further stirred at −4 to −11° C. for 30 minutes. Then, 100.0 g of methyl 4-oxocyclohexane carboxylate was dissolved in 300 mL of THF, which was added dropwise to the above solution at −10 to 4° C. for 80 minutes. The solution was further stirred at 0 to 4° C. for 60 minutes, and then 7.0 g of ammonium chloride and 20 mL of water were added thereto. The solvent of the reaction mixture was evaporated under reduced pressure. Then, 600 mL of hexane was added and the solution was stirred under room temperature for 30 minutes. After filtrating the precipitate, the precipitate was again suspended and washed with 600 mL of hexane, combined with the hexane filtrate, and washed with a mixed solution of methanol-water (1:1), water, and saturated saline in this order. The resultant product was dried over anhydrous sodium sulfate. Then, the solvent was evaporated under reduced pressure, to obtain 103 g of methyl 4-methoxymethylidene-cyclohexane carboxylate in the form of an oil-like product.
Quantity
263.4 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
86.2 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
7 g
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A 2 L three-necked flask equipped with thermometer, stirrer, liquid sealing, N2 protection and drying tube was used. 285.4 g of MTC and 400 ml of THF were added. The flask was placed into a tank with cold bath at −15° C., to obtain a white suspension. The temperature was controlled to be between −5° C. and −10° C., and a solution of 93.3 g of t-BUOK in 400 ml of THF was added dropwise. The colour was changed into bright orange firstly, and then changed gradually into dark. After the completion of addition by dropwise, the reaction was conducted for 0.5 hour. A solution of 100 g of 4-keto-cyclohexyl formic acid methyl ester in 100 ml of THF was added dropwise at a temperature of between −5° C. and −10° C., with the colour faded gradually. After the completion of addition, the cooling was shut off, the temperature was raised naturally to about 0° C. and the reaction was conducted for 1 hour under thermal retardation. A 200 ml aqueous solution of 10 g NH4Cl was added, and the temperature was controlled to be less than 10° C. 500 ml of CH2Cl2 was added for extraction. If there is undissolved substance, a small amount of water was added to dissolve it, and washed with water till neutrality. The organic phase was tan in color, dried with anhydrous Na2SO4, and the solvent was removed by a rotary evaporator, so as to obtain a liquid-solid mixture. 500 ml of n-hexane was added, pumping filtrated, and leached with 100 ml of n-hexane twice. The filtrate was passed through a silicagel column, and the solvent was removed by a rotary evaporator, to obtain 113.5 g of pale yellow liquid. Yield: 96%, GC purity: 95.9%.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four
Name
Quantity
400 mL
Type
reactant
Reaction Step Five
Quantity
500 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
96%

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